molecular formula C16H22N4 B12177156 Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine

Cat. No.: B12177156
M. Wt: 270.37 g/mol
InChI Key: PHTOQODKFSGKRC-UHFFFAOYSA-N
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Description

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Compounds containing the pyridazine ring have been shown to exhibit a wide range of pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine typically involves the reaction of 6-phenylpyridazin-3-amine with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Chemical Reactions Analysis

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can undergo various chemical reactions, including:

Scientific Research Applications

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can be compared with other pyridazine derivatives such as:

This compound stands out due to its unique combination of the diethylaminoethyl group and the phenylpyridazine moiety, which imparts specific chemical and biological properties to the compound .

Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

N',N'-diethyl-N-(6-phenylpyridazin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H22N4/c1-3-20(4-2)13-12-17-16-11-10-15(18-19-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,17,19)

InChI Key

PHTOQODKFSGKRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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